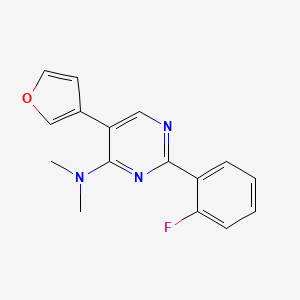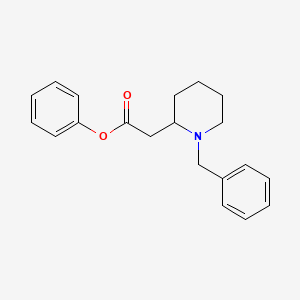
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group, a dichlorophenyl group, and a dimethylthiazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of appropriate starting materials such as α-haloketones and thiourea under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Formation of the Propenamide Group: The propenamide group can be formed through the reaction of an appropriate acrylamide derivative with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the propenamide group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the propenamide, potentially yielding corresponding amines.
Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
相似化合物的比较
Similar Compounds
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(2-thiazolyl)-: Lacks the dimethyl groups on the thiazole ring.
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4-methyl-2-thiazolyl)-: Contains only one methyl group on the thiazole ring.
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(5-methyl-2-thiazolyl)-: Contains a methyl group at a different position on the thiazole ring.
Uniqueness
The presence of the dimethyl groups on the thiazole ring in 2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- may confer unique chemical properties, such as increased steric hindrance or altered electronic distribution, which can affect its reactivity and interactions with other molecules.
属性
CAS 编号 |
544463-48-1 |
|---|---|
分子式 |
C14H12Cl2N2OS |
分子量 |
327.2 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-9(2)20-14(17-8)18-13(19)6-4-10-3-5-11(15)7-12(10)16/h3-7H,1-2H3,(H,17,18,19) |
InChI 键 |
VBJRXBHVGRDTLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)








![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)



![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
